4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine
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Overview
Description
4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and various substituents such as a chlorophenyl and a methylsulfanyl group
Preparation Methods
The synthesis of 4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine ring and the various substituents. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the conversion of nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with conditions such as reflux or controlled temperatures to drive the reactions to completion.
Scientific Research Applications
4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar compounds to 4-{4-(3-Chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-amine include:
4-chloro-N-[3-(methylsulfanyl)phenyl]benzenesulfonamide: This compound shares the methylsulfanyl and chlorophenyl groups but differs in its overall structure and applications.
(3-chlorophenyl)[4-(methylsulfanyl)phenyl]methanone: Another related compound with similar substituents but a different core structure.
The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
CAS No. |
365428-78-0 |
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Molecular Formula |
C21H16ClN3S2 |
Molecular Weight |
410.0 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)-2-(4-methylsulfanylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C21H16ClN3S2/c1-26-17-7-5-13(6-8-17)21-25-19(14-3-2-4-16(22)11-14)20(27-21)15-9-10-24-18(23)12-15/h2-12H,1H3,(H2,23,24) |
InChI Key |
DTZQMFYFINKADE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(S2)C3=CC(=NC=C3)N)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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